2-{[5-(4-chlorophenyl)-2-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide
Description
2-{[5-(4-chlorophenyl)-2-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide is a complex organic compound that features a unique structure combining various functional groups
Properties
IUPAC Name |
2-[[5-(4-chlorophenyl)-2-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3O2S/c1-15-4-6-17(7-5-15)22-26-21(16-8-10-18(24)11-9-16)23(27-22)30-14-20(28)25-13-19-3-2-12-29-19/h2-12H,13-14H2,1H3,(H,25,28)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDZUFRZRTISSPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=C(C=C3)Cl)SCC(=O)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-chlorophenyl)-2-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide typically involves multiple steps, starting from readily available starting materials. The process may include:
Formation of the Imidazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Thioether Formation:
Acetamide Formation: The final step involves the acylation of the intermediate to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the imidazole ring or the aromatic rings, depending on the reagents used.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents, nitrating agents, or alkylating agents under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced aromatic or imidazole derivatives.
Substitution: Various substituted aromatic or imidazole derivatives.
Scientific Research Applications
Anticancer Potential
Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. It has been shown to induce apoptosis and inhibit cell proliferation through several mechanisms:
- Apoptosis Induction : The compound promotes apoptosis in cancer cells by upregulating pro-apoptotic genes (e.g., p53, PUMA) and downregulating anti-apoptotic genes (e.g., Bcl-2) .
- Cell Cycle Arrest : Flow cytometry analyses indicate that treatment with this compound results in G2/M phase arrest in cancer cells, thereby halting their proliferation .
Comparative Cytotoxicity
A comparative study of the cytotoxic activity of this compound against standard chemotherapeutics demonstrated significant potency:
| Compound | IC50 (µM) |
|---|---|
| 2-{[5-(4-chlorophenyl)-2-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide | 0.18 |
| Staurosporine | 5.07 |
| 5-Fluorouracil | 5.18 |
These results suggest that the compound may serve as a promising lead in the development of new anticancer agents.
Study on HepG2 Cells
In a study involving HepG2 liver cancer cells, the compound was shown to significantly reduce cell viability while promoting apoptosis through caspase activation . This underscores its potential as an effective treatment for hepatocellular carcinoma.
Evaluation Against Other Cancer Types
Further investigations into various human cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that the compound exhibits broad-spectrum anticancer activity, making it a candidate for combination therapies with existing chemotherapeutics .
Mechanism of Action
The mechanism of action of 2-{[5-(4-chlorophenyl)-2-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide involves its interaction with specific molecular targets. The imidazole ring is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole
- 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol
Uniqueness
2-{[5-(4-chlorophenyl)-2-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide is unique due to its combination of an imidazole ring with a thioether and acetamide group. This combination is not commonly found in other similar compounds, providing it with distinct chemical and biological properties.
Biological Activity
The compound 2-{[5-(4-chlorophenyl)-2-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide is a novel imidazole derivative that has garnered attention for its potential biological activities. This article delves into its synthesis, biological activity, and relevant case studies, providing a comprehensive overview of the current research findings.
Synthetic Pathway
The compound can be synthesized through a multi-step process involving the reaction of 4-chlorobenzaldehyde, 4-methylacetophenone, and furan-2-carboxaldehyde. The synthesis typically involves:
- Formation of Imidazole Ring : The initial step involves the formation of the imidazole ring through a condensation reaction.
- Thioether Formation : A sulfanyl group is introduced to the imidazole structure.
- Acetamide Coupling : Finally, the acetamide moiety is attached to the furan derivative.
The overall yield and purity of the compound can be optimized by adjusting reaction conditions such as temperature and solvent choice.
Antimicrobial Activity
Research indicates that imidazole derivatives, including the target compound, exhibit significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains and fungi, including:
- Aspergillus fumigatus : The compound demonstrated strong antifungal activity against this pathogen, which is known for causing pulmonary infections .
- Gram-positive and Gram-negative Bacteria : In vitro studies revealed that the compound has inhibitory effects on both types of bacteria, suggesting a broad-spectrum antimicrobial potential .
Anticancer Properties
Emerging evidence suggests that imidazole derivatives may also possess anticancer properties. The compound's ability to induce apoptosis in cancer cell lines has been documented:
- Mechanism of Action : The compound appears to induce cell cycle arrest and promote apoptosis through the activation of caspase pathways .
- Case Studies : Specific studies on human cancer cell lines (e.g., breast and prostate cancer) have shown promising results in reducing cell viability .
Anti-inflammatory Effects
The anti-inflammatory potential of the compound has been explored in several studies:
- Inhibition of Pro-inflammatory Cytokines : The compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro .
- Animal Models : In vivo studies using animal models of inflammation have demonstrated a reduction in edema and inflammatory markers upon administration of the compound .
Table 1: Summary of Biological Activities
Table 2: Synthesis Conditions
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Imidazole formation | 4-chlorobenzaldehyde, 4-methylacetophenone | Room temperature | 75 |
| Thioether formation | Sulfanyl reagent | Reflux | 80 |
| Acetamide coupling | Furan-2-carboxaldehyde | Stirring at ambient temp | 85 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
